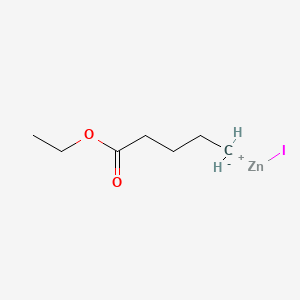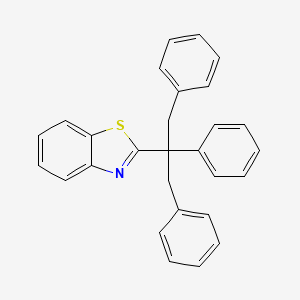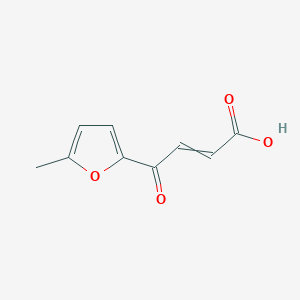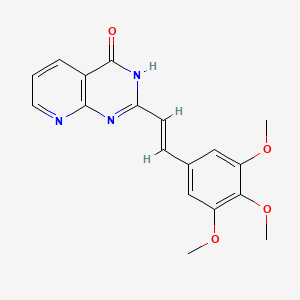
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrido[2,3-d]pyrimidin-4(3H)-one precursor under basic conditions. The reaction may require catalysts such as piperidine or pyridine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-d]pyrimidin-4(3H)-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 2-(3,4,5-Trimethoxystyryl)pyridine
- 2-(3,4,5-Trimethoxystyryl)quinoline
- 2-(3,4,5-Trimethoxystyryl)benzimidazole
Uniqueness
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
CAS 编号 |
101231-85-0 |
|---|---|
分子式 |
C18H17N3O4 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-9-11(10-14(24-2)16(13)25-3)6-7-15-20-17-12(18(22)21-15)5-4-8-19-17/h4-10H,1-3H3,(H,19,20,21,22)/b7-6+ |
InChI 键 |
VTSHYLYJDMFLOW-VOTSOKGWSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=N3)C(=O)N2 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=N3)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


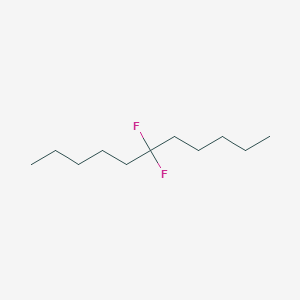

![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
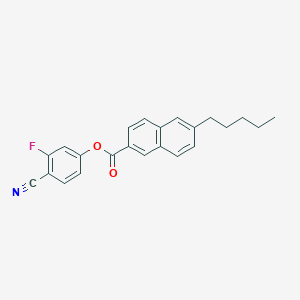

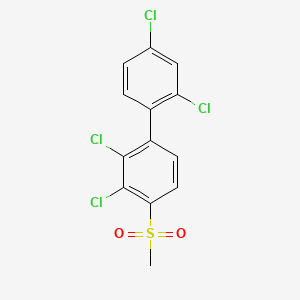
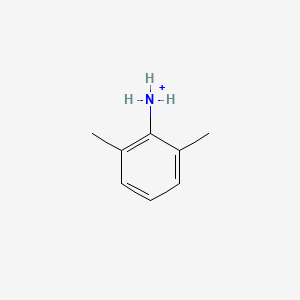
![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)

